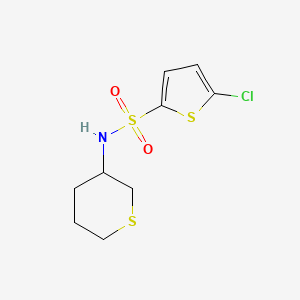![molecular formula C15H16FNO3 B7584659 5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as FMI and has been found to have unique properties that make it a promising candidate for various applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of FMI is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in various cellular processes. This inhibition leads to the disruption of cellular pathways, which results in the observed biological effects of FMI.
Biochemical and Physiological Effects:
FMI has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. FMI has also been found to inhibit the growth of various bacterial strains by disrupting their cellular pathways. Additionally, FMI has been found to reduce inflammation by inhibiting the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FMI in lab experiments include its unique properties, which make it a promising candidate for various applications in the field of medicine. FMI has been extensively studied, and its biological effects have been well-characterized. However, the limitations of using FMI in lab experiments include its complex synthesis process, which requires a high level of expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of FMI. One potential application of FMI is in the development of novel anticancer therapies. FMI has been found to have unique properties that make it a promising candidate for this application. Additionally, FMI has been found to have antimicrobial properties, which could be further explored for the development of novel antibiotics. Further research is also needed to fully understand the mechanism of action of FMI and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of FMI involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents to produce the final compound. The synthesis of FMI is a complex process that requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
FMI has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anticancer properties and has been tested in various cancer cell lines. FMI has also been found to have antimicrobial properties and has been tested against various bacterial strains. Additionally, FMI has been found to have anti-inflammatory properties and has been tested in various animal models.
Propiedades
IUPAC Name |
5-fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c16-10-4-5-11-12(8-10)14(19)17(13(11)18)9-15(20)6-2-1-3-7-15/h4-5,8,20H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCMKMQNSXIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2C(=O)C3=C(C2=O)C=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
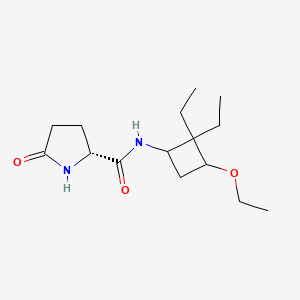

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
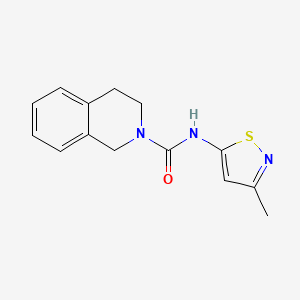
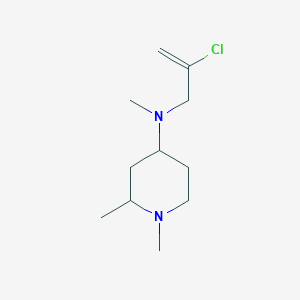
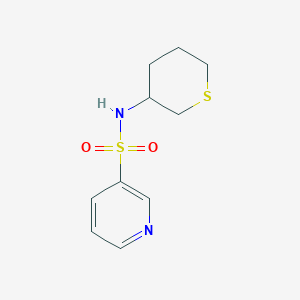

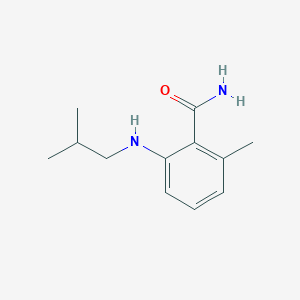
![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
